Tetrabromophthalic Acid-13C6
Description
Significance of Stable Isotope Tracers in Contemporary Environmental and Biological Investigations
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). symeres.comwikipedia.org These labeled compounds are chemically identical to their unlabeled counterparts, allowing them to participate in the same chemical and biological processes. physiology.org Their key advantage lies in their mass difference, which enables them to be distinguished and quantified with high specificity using mass spectrometry (MS). symeres.comnih.gov
In environmental and biological research, stable isotope tracers serve several crucial functions:
Metabolic Pathway Elucidation: By introducing a labeled compound into a biological system, researchers can track its transformation into various metabolites, providing a clear picture of metabolic pathways. symeres.comsilantes.com
Contaminant Tracing: Stable isotopes are invaluable for tracking the movement and fate of pollutants in the environment, from their sources to their distribution in soil, water, and biota. wikipedia.orghutton.ac.uk
Quantitative Analysis: Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique. iaea.org It involves adding a known amount of a stable isotope-labeled standard to a sample. By measuring the ratio of the labeled to the unlabeled compound, the exact concentration of the target analyte in the original sample can be determined with high precision, correcting for losses during sample preparation and analysis. physiology.org
The use of ¹³C-labeled internal standards is often preferred over other isotopes like deuterium because the carbon-13 atoms are less likely to be exchanged or lost during chemical reactions or fragmentation in the mass spectrometer, ensuring greater accuracy. researchgate.net
Overview of Brominated Flame Retardants (BFRs) and Their Environmental Cycles
Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to a wide variety of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or delay the spread of fire. pops.intui.ac.id Major classes of BFRs include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA). nih.govresearchgate.net
While effective in their primary function, many BFRs are additive, meaning they are physically mixed with the material rather than chemically bonded. pops.int This allows them to leach out of products over time, leading to their widespread distribution in the environment. researchgate.net
The environmental cycle of BFRs involves several key processes:
Release: BFRs enter the environment through manufacturing emissions, volatilization from products, and leaching from waste in landfills. researchgate.net
Transport and Persistence: Due to their chemical stability and lipophilic (fat-loving) nature, BFRs can persist in the environment for long periods, resist degradation, and travel long distances in the atmosphere. nih.govresearchgate.net
Bioaccumulation: BFRs accumulate in the fatty tissues of organisms, leading to biomagnification in food webs, with higher concentrations found in predators at the top of the food chain. researchgate.net
Metabolism and Degradation: In the environment and within organisms, parent BFR compounds can be metabolized or degraded into other chemical forms. epa.gov For instance, some BFRs like bis(2-ethylhexyl) tetrabromophthalate (TBPH) can be metabolized to form tetrabromophthalic acid. nih.govnih.gov This degradation product is more persistent than the parent compound. epa.gov
The ubiquitous presence and persistence of BFRs and their metabolites in various environmental compartments, including dust, sediment, wildlife, and humans, have raised significant concerns. nih.govresearchgate.net
Rationale for Investigating Tetrabromophthalic Acid-13C6 as a Definitive Research Probe
Tetrabromophthalic acid is a known metabolite and degradation product of certain BFRs, such as TBPH. epa.govnih.gov Its presence in environmental and biological samples serves as an indicator of exposure to these parent flame retardants. To accurately quantify the levels of tetrabromophthalic acid in complex matrices like soil, water, or biological tissues, a reliable analytical standard is essential.
This is precisely the role of This compound . medchemexpress.eumedchemexpress.com It is the isotopically labeled analog of tetrabromophthalic acid, where the six carbon atoms of the phthalic acid's benzene (B151609) ring have been replaced with carbon-13 isotopes. medchemexpress.eumedchemexpress.com
The rationale for its use as a definitive research probe is compelling:
Ideal Internal Standard: In isotope dilution mass spectrometry (IDMS), this compound serves as the perfect internal standard. physiology.org It behaves identically to the unlabeled tetrabromophthalic acid during extraction, cleanup, and analysis, but its distinct mass allows it to be separately quantified by the mass spectrometer. physiology.orgresearchgate.net This corrects for any analytical variability, leading to highly accurate and reliable measurements of the target compound. nih.gov
Enhanced Specificity and Sensitivity: The use of a ¹³C-labeled standard enhances the specificity of detection in complex samples, where numerous other compounds could interfere with the analysis. symeres.com It allows for the unambiguous identification and quantification of tetrabromophthalic acid, even at very low concentrations. acs.org
Advancing Exposure and Toxicological Research: By enabling precise quantification, this compound helps researchers to accurately assess the extent of human and environmental exposure to certain BFRs. nih.gov This data is critical for understanding the potential health risks associated with these chemicals and for developing effective regulatory strategies.
Properties
Molecular Formula |
C₂¹³C₆H₂Br₄O₄ |
|---|---|
Molecular Weight |
487.67 |
Synonyms |
Perbromophthalic Acid-13C6; 3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid-13C6 |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of Tetrabromophthalic Acid 13c6
Precursor Synthesis Routes for Tetrabromophthalic Anhydride-13C6
The synthesis of Tetrabromophthalic Anhydride-13C6 is achieved by applying established bromination protocols to the isotopically labeled precursor, Phthalic Anhydride-13C6. The core chemical reaction is an electrophilic aromatic substitution, where the hydrogen atoms on the 13C-labeled aromatic ring are replaced by bromine atoms.
The direct bromination of phthalic anhydride (B1165640) is a well-established industrial process. Classical methods involve the use of elemental bromine as the brominating agent in the presence of a catalyst. The reaction is typically carried out in a highly acidic and oxidative medium, such as fuming sulfuric acid (oleum), which facilitates the electrophilic attack of bromine on the aromatic ring.
The efficiency of the bromination of the phthalic anhydride ring is significantly influenced by the choice of catalyst and reaction conditions. Lewis acid catalysts are commonly employed to polarize the bromine molecule, making it a more potent electrophile.
Commonly used catalytic systems include:
Iron and Iron Halides: Powdered iron, ferric chloride (FeCl3), or ferric bromide (FeBr3) are traditional and effective catalysts for electrophilic bromination.
Iodine: Iodine can also act as a catalyst, often in conjunction with other reagents, forming iodine bromide in situ, which is an effective brominating agent.
Other Metal Halides: Tin tetrachloride has been documented as a catalyst for this transformation, particularly in fuming sulfuric acid.
Optimized conditions often involve high temperatures, ranging from 80°C to over 200°C, and may be conducted under pressure. The choice of solvent or medium is also critical, with fuming sulfuric acid or chlorosulfonic acid being common choices for achieving complete tetrabromination.
| Catalyst | Brominating Agent(s) | Solvent/Medium | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Ferric Chloride | Elemental Bromine | None (neat) | 180 - 220 | |
| Tin Tetrachloride | Elemental Bromine | Fuming Sulfuric Acid | 30 - 80 | |
| Iodine | Bromine / Hydrogen Peroxide | Sulfuric Acid | Elevated | |
| Iron Powder | Elemental Bromine | None (neat) | 200 - 210 | |
| None specified | Elemental Bromine | Oleum (SO3 in H2SO4) | 80 - 150 |
Chemical Transformation of Tetrabromophthalic Anhydride-13C6 to Tetrabromophthalic Acid-13C6
The conversion of the newly synthesized Tetrabromophthalic Anhydride-13C6 to the target compound, this compound, is accomplished through hydrolysis. As a cyclic dicarboxylic anhydride, it readily reacts with water to open the anhydride ring and form two carboxylic acid groups.
The reaction is exothermic and can be accelerated by acids or bases. A typical laboratory or industrial procedure involves treating the crude anhydride product with an aqueous base, such as sodium hydroxide (B78521) solution, to form the disodium (B8443419) salt of tetrabromophthalic acid. This step also helps to neutralize any remaining acidic reagents from the bromination step. The resulting aqueous solution can then be filtered to remove impurities. Subsequent acidification of the filtrate with a strong acid, like hydrochloric acid, precipitates the this compound, which can then be isolated by filtration and dried.
Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Chemical Purity
Confirming the identity, purity, and isotopic integrity of the final this compound product is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): This is the primary technique for verifying isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the presence of the six 13C atoms. The resulting mass spectrum will show a characteristic isotopic pattern, with the molecular ion peak shifted by +6 mass units compared to the unlabeled compound. This technique allows for the calculation of the isotopic enrichment percentage by comparing the intensities of the labeled and unlabeled ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming the location of the isotopic labels. 13C NMR spectroscopy provides a unique insight into the carbon framework of the molecule. For this compound, the 13C spectrum will show signals corresponding to the labeled carbon atoms, and the coupling patterns can confirm their positions within the aromatic ring. Proton NMR (1H NMR) is also used to confirm the absence of protons on the aromatic ring and to verify the structure of the rest of the molecule.
Chromatography: Chromatographic methods are employed to assess the chemical purity of the final product. High-Performance Liquid Chromatography (HPLC) is particularly suitable for separating the target acid from any unreacted starting materials or side products. By comparing the retention time of the synthesized product to that of a known standard and analyzing the peak purity, the chemical purity can be accurately determined. While isotopic separation is possible with chromatography, it is often challenging; its primary role here is to ensure chemical, not isotopic, purity.
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Confirm isotopic enrichment and molecular weight | Molecular ion peak (M+6), isotopic distribution, percentage of 13C incorporation |
| 13C NMR | Confirm structure and label positions | Chemical shifts of labeled carbons, confirmation of 13C-13C couplings |
| 1H NMR | Confirm structure and absence of ring protons | Signals for carboxylic acid protons, absence of aromatic proton signals |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | Retention time, peak area percentage, presence of impurities |
Advanced Analytical Methodologies Employing Tetrabromophthalic Acid 13c6
Role of Stable Isotope Internal Standards in Quantitative Chemical Analysis
In quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as Tetrabromophthalic Acid-13C6, is considered the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C instead of ¹²C). waters.com This substitution results in a compound that is chemically identical to the analyte of interest but has a higher mass, making it distinguishable by a mass spectrometer.
The primary role of a SIL-IS is to correct for the variability inherent in the entire analytical process. Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. nih.gov Any loss of the analyte during sample cleanup or variations in instrument response will affect the internal standard to the same degree. By adding a known quantity of the SIL-IS to the sample at the very beginning of the workflow, the ratio of the native analyte's signal to the SIL-IS's signal can be used for precise quantification. This technique, known as isotope dilution mass spectrometry (IDMS), effectively cancels out procedural errors and compensates for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. nih.gov
The use of ¹³C-labeled standards is particularly advantageous over other isotopes like deuterium (B1214612) (D), as ¹³C labels are permanently incorporated into the carbon backbone of the molecule and are not susceptible to exchange with protons from solvents or the sample matrix, ensuring greater stability and reliability.
Mass Spectrometry (MS) Applications in Trace-Level Environmental and Biological Quantitation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. Its high sensitivity and selectivity make it the predominant technology for trace-level analysis of pollutants like tetrabromophthalic acid in environmental and biological samples.
For non-volatile compounds like tetrabromophthalic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govnih.gov In an LC-MS system, a high-performance liquid chromatography (HPLC) instrument first separates the components of a complex mixture in a liquid mobile phase. As the separated components, including the target analyte and its ¹³C₆-labeled internal standard, exit the chromatography column, they are introduced into the ion source of the mass spectrometer.
The ion source (e.g., electrospray ionization or ESI) converts the molecules into gas-phase ions. These ions are then transferred to the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. The use of a SIL-IS like this compound is crucial in LC-MS to correct for fluctuations in ionization efficiency, which is a common source of imprecision. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques
| Technique | Principle | Advantages for Tetrabromophthalic Acid Analysis |
| LC-MS | Separates compounds via liquid chromatography before ionization and mass analysis. | Suitable for non-volatile, polar compounds; corrects for ionization variability when used with a SIL-IS. |
| MS/MS | Selects a specific precursor ion, fragments it, and analyzes the resulting product ions. | High selectivity and sensitivity; minimizes background noise and matrix interference. nih.govmdpi.com |
| HRMS | Measures m/z ratios with very high accuracy (sub-ppm levels). | Provides unambiguous elemental composition, aiding in compound identification and reducing interferences. nih.govlongdom.org |
Tandem Mass Spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of an analysis, which is vital when measuring trace amounts of contaminants in complex samples like soil, sludge, or biological tissues. nih.govnih.govmdpi.com An LC-MS/MS method involves two stages of mass analysis.
In the first stage, the mass spectrometer is set to isolate the ion corresponding to the analyte of interest (the precursor ion)—for example, the deprotonated molecule of tetrabromophthalic acid. This isolated ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. In the second stage of mass analysis, a specific, characteristic fragment (a product ion) is monitored by the detector.
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it is highly unlikely that another compound in the sample will have the same precursor ion, the same product ion, and the same chromatographic retention time as the target analyte. By monitoring a specific precursor-to-product ion transition for both the native analyte and its this compound internal standard, background noise is drastically reduced, leading to lower detection limits and more reliable quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS) offers another level of analytical power by measuring the mass of ions with extremely high accuracy (typically to within 5 parts-per-million, ppm). longdom.org This capability allows for the determination of a molecule's elemental formula from its exact mass. nih.gov
When analyzing complex environmental samples, there is a high probability of isobaric interferences—compounds that have the same nominal mass as the analyte but a different elemental composition. A low-resolution mass spectrometer cannot distinguish between them. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve these interferences, providing cleaner data and more confident identification. nih.govlongdom.orglcms.cz The use of HRMS can overcome interference problems that are impossible to resolve with low-resolution mass spectrometry. nih.gov When paired with a ¹³C₆-labeled internal standard, HRMS provides highly accurate and precise quantification, making it an invaluable tool for non-targeted screening and comprehensive profiling of pollutants in challenging matrices.
Chromatographic Separation Techniques for Highly Brominated Organic Compounds
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it reduces the complexity of the mixture entering the ion source at any given time, thereby minimizing matrix effects and improving analytical performance.
Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and semi-volatile organic compounds. It has been successfully applied to the analysis of many brominated flame retardants. waters.comthermofisher.com However, compounds containing polar functional groups, such as the carboxylic acid groups in tetrabromophthalic acid, are generally non-volatile and thermally unstable. nih.govcolostate.edu Direct analysis of such compounds by GC is problematic, often resulting in poor peak shape and low sensitivity. colostate.edu
Therefore, for GC analysis of tetrabromophthalic acid to be applicable, a derivatization step is mandatory. nih.gov Derivatization is a chemical reaction that converts the polar carboxyl groups into less polar, more volatile ester derivatives. researchgate.netindiana.edunih.gov A common approach is silylation, which replaces the acidic protons with a trimethylsilyl (TMS) group. researchgate.netnih.gov The resulting TMS-ester of tetrabromophthalic acid is significantly more volatile and thermally stable, making it amenable to separation on a GC column and subsequent detection by a mass spectrometer (GC-MS). When using GC-MS with an isotope dilution approach, the this compound would be derivatized alongside the native analyte before injection.
Liquid Chromatography (LC) Column Chemistries and Mobile Phase Optimization
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a primary technique for the analysis of brominated flame retardants (BFRs) like Tetrabromophthalic Acid. mdpi.comdphen1.com The choice of LC column chemistry and mobile phase composition is critical for achieving the necessary separation of the target analyte from matrix interferences, ensuring reliable quantification.
Column Chemistries: Reverse-phase (RP) chromatography is the most common approach for separating polar to moderately nonpolar compounds like Tetrabromophthalic Acid. sielc.com
C18 (Octadecyl): C18 columns are widely used due to their hydrophobic nature, which provides strong retention for BFRs. nih.govresearchgate.net They are versatile and effective for separating analytes from various environmental matrices.
Specialty Reverse-Phase Columns: Columns with low silanol activity, such as Newcrom R1, can be employed to improve peak shape and reduce tailing for acidic compounds. sielc.com
Fused-Core® Technology: Columns based on Fused-Core® particle design can enhance separation efficiency and speed, turning standard HPLC systems into faster analytical platforms. sigmaaldrich.com
Mobile Phase Optimization: The mobile phase composition is tailored to achieve optimal retention and peak shape for both the native Tetrabromophthalic Acid and its 13C6-labeled internal standard. The goal in IDMS is typically co-elution of the analyte and its labeled standard, while separating them from interfering compounds.
Solvents: Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. dphen1.comsielc.com Methanol has been reported to provide a greater response for some BFRs compared to acetonitrile in electrospray ionization mass spectrometry. dphen1.com
Additives: To improve peak shape and ionization efficiency, additives are often incorporated into the mobile phase. For negative mode electrospray ionization (ESI), which is suitable for acidic compounds, small amounts of weak acids like formic acid are often used. sielc.com However, for some analytes, additives like ammonium acetate might enhance the signal for certain compounds while decreasing it for others. dphen1.com Optimization is therefore crucial for the specific analytes of interest.
Table 1: LC Column and Mobile Phase Conditions for BFR Analysis
| Column Type | Stationary Phase | Mobile Phase Composition | Application Notes | Reference |
|---|---|---|---|---|
| Reverse-Phase | C18 (Octadecyl Silica) | Methanol/Water or Acetonitrile/Water gradients | Standard for baseline separation of multiple PBDEs and other BFRs. | nih.govresearchgate.net |
| Reverse-Phase | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | Specialized for reverse-phase with low silanol activity, suitable for acidic analytes like tetrabromophthalic anhydride (B1165640). | sielc.com |
| Fused-Core® | Endcapped C18 | Varies based on application (e.g., PFAS analysis) | Provides higher efficiency and faster separations compared to traditional fully porous particles. | sigmaaldrich.com |
Advanced Sample Preparation Protocols for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of trace-level contaminants in complex samples such as soil, sediment, water, and biological tissues. researchgate.netresearchgate.net The primary objectives are to isolate the target analytes from the bulk matrix, remove interfering substances that could compromise chromatographic separation or mass spectrometric detection, and concentrate the analytes to levels suitable for quantification. websiteonline.cn In the context of IDMS, this compound is introduced at the very beginning of the sample preparation process. This allows it to account for any analyte loss that occurs during the multi-step extraction and cleanup procedures, thereby ensuring the accuracy of the final reported concentration. nih.gov
Solid Phase Extraction (SPE) Methodologies for Analyte Isolation
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, offering advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. websiteonline.cnsigmaaldrich.com The process involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent.
The selection of the SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Reversed-Phase SPE: Utilizes nonpolar sorbents (e.g., C18, polymeric) to extract nonpolar analytes like BFRs from polar sample matrices (e.g., water).
Normal-Phase SPE: Employs polar sorbents (e.g., silica, Florisil, alumina) to retain polar analytes from nonpolar solvents. nih.govwebsiteonline.cn This is often used as a secondary cleanup step after an initial extraction.
Ion-Exchange SPE: Separates analytes based on electrostatic interactions. For an acidic compound like Tetrabromophthalic Acid, a strong anion exchanger (SAX) could be used to retain the negatively charged analyte. websiteonline.cnsigmaaldrich.com
Table 2: SPE Methodologies for BFRs in Various Matrices
| Matrix | Sorbent Type | Wash Solvent(s) | Elution Solvent(s) | Reference |
|---|---|---|---|---|
| Water | Polymeric Reversed-Phase (e.g., Strata-X) | Water/Methanol mixtures | Dichloromethane, Hexane/Dichloromethane | nih.gov |
| Soil/Sediment Extract | Florisil or Silica Gel | Hexane | Hexane/Dichloromethane, Ethyl Acetate | nih.gov |
| Biological Tissue Extract | Acidified Silica Gel | Hexane | Dichloromethane | nih.gov |
Liquid-Liquid Extraction (LLE) Techniques for Matrix Cleanup
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net LLE is commonly used for the initial extraction of BFRs from water samples or for cleaning up extracts from solid samples like soil, sediment, and biological tissues. mdpi.comnih.gov
The choice of extraction solvent is critical and is based on the analyte's solubility and the solvent's immiscibility with the sample matrix. researchgate.net Common solvents for extracting BFRs include hexane, dichloromethane (DCM), and mixtures like hexane/acetone. nih.govmdpi.com The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of acidic or basic analytes, thereby increasing their partitioning into the organic solvent. elementlabsolutions.com For acidic analytes like Tetrabromophthalic Acid, acidifying the aqueous sample would improve extraction into a nonpolar organic solvent. Vigorous mixing is required to maximize the surface area between the two phases and facilitate the transfer of the analyte. elementlabsolutions.comyoutube.com
Table 3: LLE Solvent Systems for BFRs
| Matrix Type | Solvent System | Extraction Technique | Application Notes | Reference |
|---|---|---|---|---|
| Water | Dichloromethane or Hexane | Separatory Funnel Extraction | Standard method for extracting nonpolar to moderately polar organics. | mdpi.comnih.gov |
| Soil/Sediment | Hexane/Acetone or Hexane/DCM | Soxhlet, Ultrasonic, or Pressurized Liquid Extraction (PLE) | Initial extraction from solid matrix prior to cleanup. | nih.govnih.gov |
| Biological Tissues | Hexane/Acetone or MTBE | Soxhlet or Ultrasonic Extraction | Requires subsequent cleanup steps (e.g., acid treatment) to remove lipids. | mdpi.comdphen1.com |
Rigorous Quality Assurance and Quality Control (QA/QC) in Isotope Dilution Mass Spectrometry
A robust Quality Assurance and Quality Control (QA/QC) program is essential to ensure the reliability, accuracy, and defensibility of analytical data generated by IDMS. nih.gov The use of this compound is central to the QA/QC strategy, as it provides a direct measure of method performance for each individual sample. QA focuses on the processes that provide confidence that the results will be of high quality, while QC involves the measurements taken to demonstrate that the quality management process has been effective. nih.gov
Key QA/QC elements in IDMS include:
Method Blanks: A sample of clean matrix (e.g., analyte-free water or sand) is processed and analyzed in the same manner as the field samples. epa.gov This is done to assess for any contamination introduced during the entire analytical procedure.
Internal Standard Recovery: The response of this compound is monitored in every sample. Its recovery is calculated to ensure that the extraction and cleanup steps performed efficiently. This recovery is then used to correct the concentration of the native analyte.
Calibration: Calibration curves are generated by plotting the response ratio of the native analyte to the labeled internal standard against the concentration of the native analyte. This approach corrects for variations in instrument sensitivity and matrix effects.
Matrix Spikes: A known amount of the native analyte is added to a real sample before extraction. The recovery of this spike, corrected using the internal standard, is used to assess method accuracy and potential matrix-specific interferences.
Replicates (Field or Laboratory): Analyzing duplicate samples provides a measure of the method's precision. epa.gov
Table 4: Key QA/QC Samples and Their Purpose in IDMS
| QA/QC Sample | Purpose | Acceptance Criteria Example |
|---|---|---|
| Method Blank | Monitors for laboratory contamination. | Analyte concentration should be below the limit of quantification (LOQ). |
| Internal Standard (this compound) | Corrects for analyte loss during sample prep and for matrix effects. | Recovery typically within a defined range (e.g., 40-120%). |
| Matrix Spike / Matrix Spike Duplicate | Assesses method accuracy and precision in a specific sample matrix. | Spike recovery typically within 70-130%; Relative Percent Difference (RPD) between duplicates <20%. |
| Laboratory Control Sample (LCS) | Monitors the accuracy of the method in a clean, controlled matrix. | Recovery of spiked analyte typically within 80-120%. |
Environmental Transformation and Transport Dynamics of Tetrabromophthalic Acid Traced with 13c6 Analog
Abiotic Degradation Pathways in Environmental Compartments
Tetrabromophthalic anhydride (B1165640), a precursor to TBPA, is known to hydrolyze rapidly in aqueous environments to form TBPA. epa.gov However, TBPA itself is expected to be hydrolytically stable under typical environmental pH and temperature conditions. epa.gov The structure of TBPA, with its stable aromatic ring and carboxyl groups, does not possess functional groups that are readily susceptible to hydrolysis. The carbon-bromine bonds on the aromatic ring are strong and resistant to cleavage by water.
Table 1: Estimated Hydrolytic Stability of Tetrabromophthalic Acid
| Parameter | Value | Reference |
| Expected Hydrolysis Rate at Environmental pH (5-9) and Temperature | Negligible | epa.gov |
| Primary Hydrolysis Product | Not Applicable (stable) | |
| Influencing Factors | Extreme pH and temperature may have a minor effect, but this is not environmentally relevant. |
Note: This table is based on estimations for the non-labeled compound due to the absence of specific data for TBPA-13C6.
Biotic Transformation and Biodegradation Studies
Biotic processes, mediated by microorganisms, are often the primary mechanisms for the degradation of organic pollutants. However, the high degree of bromination in TBPA is expected to make it recalcitrant to microbial attack.
Studies on the microbial degradation of non-brominated phthalates have shown that they can be mineralized by various microorganisms under both aerobic and anaerobic conditions. d-nb.infosemanticscholar.orgresearchgate.net The degradation typically proceeds via initial hydrolysis of esters (if present) followed by aromatic ring cleavage. d-nb.infosemanticscholar.org However, the presence of four bromine atoms on the phthalic acid structure significantly increases its resistance to microbial degradation. epa.gov One study on tetrabromophthalic anhydride showed no degradation over 28 days, suggesting high persistence of the resulting TBPA. epa.gov There is a lack of specific research identifying microbial strains capable of degrading TBPA or elucidating its metabolic pathways. The use of TBPA-13C6 in future studies would be invaluable for tracing the formation of any potential metabolites.
Based on its resistance to both abiotic and biotic degradation, TBPA is expected to be highly persistent in the environment. epa.gov It is classified as a substance with high persistence (P3). epa.gov This persistence means that once it enters the environment, it is likely to remain for a long period, potentially leading to accumulation in certain environmental compartments.
Table 2: Estimated Environmental Persistence of Tetrabromophthalic Acid
| Environmental Compartment | Estimated Persistence | Key Factors | Reference |
| Soil | High | Resistance to microbial degradation, strong sorption | epa.gov |
| Aquatic Sediments | High | Low water solubility, strong partitioning to organic matter, resistance to anaerobic degradation | epa.gov |
| Water | Moderate to High | Low potential for hydrolysis and photolysis, partitioning to sediment | epa.gov |
Note: This table is based on estimations for the non-labeled compound due to the absence of specific data for TBPA-13C6.
Sorption and Mobilization Characteristics in Geochemical Systems
The transport and bioavailability of TBPA in the environment are largely governed by its sorption behavior in soil and sediment. Due to its chemical structure, TBPA is expected to partition strongly to the solid phase in the environment. epa.gov This sorption is influenced by the organic carbon content of the soil or sediment, clay mineralogy, and the pH of the surrounding medium. Strong sorption would lead to low to moderate mobility, reducing the likelihood of groundwater contamination but increasing its concentration in soil and sediment. The use of TBPA-13C6 in controlled laboratory experiments would allow for precise measurement of its sorption coefficients (Kd and Koc) in various soil and sediment types, providing crucial data for environmental risk assessment models.
Table 3: Estimated Sorption and Mobilization Characteristics of Tetrabromophthalic Acid
| Parameter | Expected Behavior | Influencing Factors | Reference |
| Sorption to Soil and Sediment | Strong | High organic carbon content, clay content, lower pH (for the anionic form) | epa.gov |
| Mobility in Soil | Low to Moderate | Strong sorption limits leaching | epa.gov |
| Partitioning in Aquatic Systems | Predominantly to sediment | Low water solubility, high affinity for organic matter | epa.gov |
Note: This table is based on estimations for the non-labeled compound due to the absence of specific data for TBPA-13C6.
Partitioning Behavior to Solid Phases (e.g., Soil Organic Matter, Sludge)
Tetrabromophthalic Acid is anticipated to exhibit strong partitioning to solid environmental phases, including soil organic matter and sewage sludge. This behavior is primarily driven by its chemical structure, which includes a stable aromatic ring and bromine atoms that increase its hydrophobicity. The partitioning process significantly influences its bioavailability and mobility in the environment.
The extent of this partitioning is quantified by the soil organic carbon-water partition coefficient (Koc) and the solid-water distribution coefficient (Kd). While experimental data for TBPA are scarce, estimations based on its chemical properties and analogies to other brominated compounds suggest a high affinity for organic carbon.
Research Findings:
Studies on the parent compounds of TBPA, such as certain brominated flame retardants, indicate that their degradation products, including TBPA, are likely to be strongly sorbed to soil and sediment. The organic matter content of the soil is a primary factor influencing this sorption. The interaction between TBPA and soil organic matter is expected to follow established sorption isotherm models, such as the Freundlich or Langmuir models, which describe the equilibrium between the sorbed and dissolved phases.
Data on Partitioning Behavior of Tetrabromophthalic Acid:
| Parameter | Medium | Estimated Value | Method/Source |
| Log Koc | Soil | 3.5 - 4.5 | QSAR Estimation |
| Kd | Sludge | 100 - 1000 L/kg | Estimated based on similar compounds |
Note: The values presented are estimations based on Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds due to the limited availability of direct experimental data for Tetrabromophthalic Acid.
Leaching Potential and Subsurface Transport Modeling
The potential for Tetrabromophthalic Acid to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This potential is inversely related to its partitioning to soil particles; strong sorption limits mobility. However, factors such as soil type, pH, and the presence of dissolved organic matter can influence its transport.
Contradictory information exists regarding the mobility of TBPA in soil, with some sources suggesting high mobility and others indicating low-to-moderate mobility. This discrepancy highlights the need for further research, likely indicating that its leaching potential is highly dependent on specific soil characteristics.
Subsurface Transport Modeling:
Subsurface transport models are computational tools used to predict the movement of contaminants like TBPA through the vadose and saturated zones. These models incorporate key parameters such as:
Advection: The transport of the compound with the bulk flow of water.
Dispersion: The spreading of the contaminant plume due to variations in water velocity.
Sorption: The partitioning of the compound between the mobile (water) and stationary (soil) phases, quantified by Kd or Koc.
Degradation: The breakdown of the compound over time.
Due to the lack of specific modeling studies for TBPA, generic models for persistent organic pollutants (POPs) are often adapted. These models can simulate the long-term fate and transport of the compound under various hydrogeological conditions. The use of Tetrabromophthalic Acid-13C6 in laboratory column studies would provide invaluable data for calibrating and validating such models.
Key Parameters for Subsurface Transport Modeling of Tetrabromophthalic Acid:
| Parameter | Symbol | Typical Range (Estimated) | Importance |
| Soil-Water Partition Coefficient | Kd | 10 - 500 L/kg | Governs retardation of movement |
| Organic Carbon-Water Partition Coefficient | Koc | 1,000 - 30,000 L/kg | Normalizes sorption to organic content |
| Hydrodynamic Dispersion Coefficient | D | Variable | Controls spreading of the plume |
| Water Flow Velocity | v | Variable | Determines the rate of advective transport |
Atmospheric Partitioning and Volatilization Processes
The atmospheric fate of Tetrabromophthalic Acid is largely dictated by its low volatility. The compound's precursor, tetrabromophthalic anhydride, has a very low vapor pressure, and upon hydrolysis to TBPA, the volatility is expected to be even lower.
The Henry's Law Constant (H) is a key parameter that describes the partitioning of a chemical between air and water, and by extension, its tendency to volatilize from moist soil or water bodies. The estimated Henry's Law Constant for TBPA is negligibly low, indicating that volatilization is not a significant environmental transport pathway.
If released into the atmosphere, TBPA is expected to exist predominantly in the particulate phase, adsorbed onto airborne particles. In this state, its transport and deposition will be governed by the movement and removal of these particles from the atmosphere.
Atmospheric Properties of Tetrabromophthalic Anhydride (Precursor to TBPA):
| Property | Estimated Value | Implication |
| Vapor Pressure | 5.7 x 10⁻⁷ mmHg | Very low volatility |
| Henry's Law Constant | Negligibly low | Low potential for volatilization from water/soil |
While the rate of atmospheric gas-phase photo-oxidation by hydroxyl radicals is considered to be moderate, it is not believed to be a significant degradation pathway for TBPA due to its expected partitioning to the particulate phase.
Predictive Environmental Modeling and Simulation of Compound Fate
Fugacity-Based Modeling Approach:
A Level III fugacity model, which assumes steady-state conditions and equilibrium within each compartment but not between compartments, can provide valuable insights into the environmental distribution of TBPA. The model requires input data on the chemical's physical-chemical properties, degradation rates in different media, and emission rates.
Key Inputs for a Fugacity Model for Tetrabromophthalic Acid:
| Parameter | Compartment | Estimated Value/Importance |
| Partition Coefficients (Koc, Kow) | Soil, Sediment, Water | High values indicate accumulation in solid phases |
| Degradation Half-lives | Air, Water, Soil, Sediment | Long half-lives indicate persistence |
| Henry's Law Constant | Air-Water | Low value indicates low volatilization |
| Emission Rates | - | Crucial for predicting environmental concentrations |
Simulations using such models would likely predict that upon release into the environment, Tetrabromophthalic Acid will predominantly accumulate in soil and sediment due to its strong sorption characteristics and low volatility. The use of the 13C6-labeled analog in controlled environmental fate studies is critical for generating the precise data needed to develop and validate accurate predictive models for this persistent compound.
Metabolic and Biotransformation Research Utilizing Tetrabromophthalic Acid 13c6 As a Tracer
In Vivo Metabolic Pathway Elucidation in Animal Models (e.g., Rodent Systems)
The study of brominated flame retardants (BFRs) in rodent models is crucial for understanding their potential impact on human health. The use of 13C-labeled compounds allows for the precise tracing of metabolic pathways and the quantification of metabolites.
Research in rodent models has demonstrated that certain brominated flame retardants are metabolized into tetrabromophthalic acid (TBPA). For instance, studies on the metabolism of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) mixtures in rats have identified TBPA as a urinary metabolite researchgate.net. The metabolic transformation of TBB has been shown to proceed via cleavage of the 2-ethylhexyl chain to form 2,3,4,5-tetrabromobenzoic acid (TBBA) researchgate.net.
The general metabolic pathways for many BFRs involve oxidative debromination, reductive debromination, and biotransformation mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions like glucuronidation and sulfation researchgate.net. These processes aim to increase the water solubility of the compounds to facilitate their excretion.
For example, in studies with other compounds, after intravenous administration, the drug's disappearance from the blood and its distribution into tissues like the liver, kidney, and heart are monitored nih.gov. The use of a 13C label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise quantification and modeling of its kinetic parameters nih.govbiorxiv.org. Such studies can reveal the elimination half-life, apparent volume of distribution, and potential for accumulation in specific tissues nih.govnih.gov.
In Vitro Biotransformation Investigations
In vitro models, such as cell cultures and subcellular fractions, provide a controlled environment to investigate the specific biochemical processes involved in the metabolism of BFRs.
In vitro studies using human and rat liver and intestinal subcellular fractions have been instrumental in identifying the enzymes responsible for the metabolism of BFRs. For example, the metabolism of TBB to TBBA has been consistently observed in these systems researchgate.net. This transformation is mediated by the cleavage of the 2-ethylhexyl chain researchgate.net.
Further investigations have pinpointed the role of carboxylesterases in this metabolic step. Purified porcine carboxylesterase has been shown to form TBBA from TBB at a significant rate researchgate.net. In the case of TBPH, while no metabolites were detected in human or rat subcellular fractions, a metabolic product, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), was formed in the presence of purified porcine carboxylesterase researchgate.net.
Table 1: In Vitro Metabolic Parameters for TBB in Human Liver Microsomes and Porcine Carboxylesterase
| Enzyme Source | Km (μM) | Vmax (nmol min-1 mg protein-1) |
| Human Liver Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 |
| Porcine Carboxylesterase | 9.3 ± 2.2 | Not Reported |
Data sourced from in vitro experiments on the metabolism of TBB. researchgate.net
The ability of BFRs and their metabolites to enter cells is a critical determinant of their potential toxicity. Some BFRs, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol-A (TBBPA), have been shown to inhibit the plasma membrane uptake of neurotransmitters like dopamine, glutamate, and gamma-amino-butyric acid (GABA) in rat brain synaptosomes nih.gov. This suggests that these compounds can interact with and affect the function of cell membranes nih.gov. The uptake of these compounds was found to be linked to their effect on the membrane potential nih.gov.
Once inside the cell, the processing of these compounds can involve the metabolic pathways described previously. The use of a 13C-labeled compound like Tetrabromophthalic Acid-13C6 would allow for detailed studies of its transport across the cell membrane and its subsequent localization and transformation within different cellular compartments.
Applications of Stable Isotope Labeling in Proteomics (SILAC-like Approaches)
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics for the large-scale analysis of protein expression. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.
While SILAC traditionally uses labeled amino acids, the concept of using other labeled molecules to probe cellular responses at the proteome level is expanding. A compound like this compound could potentially be used in SILAC-like approaches to study the cellular response to BFR exposure. For example, cells could be grown in the presence of labeled tetrabromophthalic acid, and subsequent proteomic analysis could identify proteins whose expression or post-translational modifications are altered in response to the compound.
Furthermore, the bromine atoms in tetrabromophthalic acid could serve as a unique isotopic signature. Recent studies have begun to explore the "brominated proteome," identifying specific proteins that are endogenously brominated nih.gov. The use of a bromine-containing labeled compound could facilitate the identification of protein targets and adducts, providing insights into the mechanisms of toxicity researchgate.net. This approach could help to elucidate the molecular targets of BFRs and their metabolites, contributing to a better understanding of their biological effects.
Quantitative Analysis of Protein Synthesis and Turnover Rates
The dynamic processes of protein synthesis and degradation are fundamental to cellular function, and the ability to accurately measure the rates of these processes is crucial for understanding cellular health and disease. Stable isotope tracers, in conjunction with mass spectrometry, provide a robust method for quantifying these rates. nih.gove-acnm.orgtechnologynetworks.comphysoc.org The general principle involves introducing a labeled precursor into a biological system and monitoring its incorporation into newly synthesized proteins over time. e-acnm.orgphysoc.org
The fractional synthetic rate (FSR) of a protein, which represents the percentage of the protein pool that is newly synthesized within a given time frame, can be calculated by measuring the enrichment of the isotopic label in the protein-bound amino acids relative to the enrichment in the precursor pool. nih.gove-acnm.org This approach offers a dynamic view of protein metabolism that cannot be obtained from static measurements of protein abundance alone. e-acnm.orgphysoc.org
Table 1: Illustrative Data on Protein Synthesis Rates Determined by Isotopic Labeling
| Protein | Tissue | Fractional Synthetic Rate (%/hour) |
| Albumin | Liver | 0.5 - 1.0 |
| Myosin | Skeletal Muscle | 0.03 - 0.05 |
| Collagen | Skin | 0.01 - 0.02 |
| Actin | Platelets | 0.1 - 0.2 |
Note: This table provides illustrative data based on typical protein turnover rates and is not specific to studies involving this compound.
Dynamic Analysis of Protein-Protein Interactions
Protein-protein interactions (PPIs) are central to nearly all cellular processes. These interactions are often transient and dynamic, making them challenging to study using traditional biochemical methods. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that allows for the precise measurement of changes in protein-protein interactions under different conditions. nih.govnih.govmtoz-biolabs.com
In a typical SILAC experiment to study PPIs, two cell populations are grown in media containing either the "light" (normal) or "heavy" (isotope-labeled) form of an essential amino acid. nih.govmtoz-biolabs.com Following cell lysis, the "light" and "heavy" lysates are mixed, and the protein of interest is purified along with its interacting partners. The ratio of "heavy" to "light" peptides for each co-purified protein, as determined by mass spectrometry, reveals the specificity and dynamics of the interaction. nih.govnih.govmtoz-biolabs.com An equal ratio suggests a stable interaction, while a significant deviation from this ratio can indicate a transient or condition-dependent interaction.
Table 2: Hypothetical Data for Dynamic Protein-Protein Interaction Analysis
| Interacting Protein | Condition A (Light/Heavy Ratio) | Condition B (Light/Heavy Ratio) | Interpretation |
| Protein X | 1.05 | 1.02 | Stable interactor |
| Protein Y | 3.50 | 0.98 | Dynamic interactor, interaction increases in Condition A |
| Protein Z | 0.25 | 1.01 | Dynamic interactor, interaction decreases in Condition A |
Note: This table presents hypothetical data to illustrate the principles of dynamic PPI analysis using stable isotope labeling and is not derived from specific experiments with this compound.
Biomarker Research and Exposure Assessment Methodologies Focus on the Analytical Utility of Tetrabromophthalic Acid 13c6
Development of Analytical Biomarkers for Environmental Contaminant Exposure
The assessment of human exposure to environmental contaminants has evolved significantly with the development of advanced analytical techniques and the identification of specific biomarkers. Biomarkers of exposure are crucial tools in environmental health studies, providing a more accurate and integrated measure of the total body burden of a chemical from all routes of exposure. These biomarkers can be the parent compound itself, its metabolites, or a specific reaction product that indicates exposure has occurred. For many non-persistent chemicals, such as certain brominated flame retardants (BFRs), metabolites are often the preferred biomarkers because they are typically more water-soluble and readily excreted in urine, which can be collected non-invasively. researchgate.net
The development of a reliable analytical biomarker requires a robust and validated method for its quantification in biological matrices. A key component of such methods, particularly those employing mass spectrometry, is the use of a stable isotope-labeled internal standard. This standard is a version of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H). Tetrabromophthalic Acid-13C6 serves this exact purpose in the analysis of Tetrabromophthalic Acid (TBPA). By adding a known amount of the labeled internal standard to a sample at the beginning of the analytical process, it experiences the same processing variations, extraction inefficiencies, and instrument response fluctuations as the native analyte. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the internal standard is used for calculation, effectively correcting for any sample loss or matrix effects.
Quantitative Measurement of Tetrabromophthalic Acid (using this compound as Internal Standard) in Biological Matrices (e.g., Urine, Serum) for Exposure Reconstruction
Tetrabromophthalic Acid (TBPA) has been identified as a metabolite of certain non-polybrominated diphenyl ether (PBDE) flame retardants, such as bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (BEH-TEBP). nih.gov The ability to accurately measure TBPA in biological fluids is essential for assessing human exposure to these parent compounds. The use of this compound as an internal standard is central to the precise quantification of TBPA in complex matrices like urine and serum. nih.gov
In a notable study investigating the metabolites of the flame retardant mixture Uniplex FRP-45 (which is >95% BEH-TEBP), researchers quantified TBPA in the urine and serum of Sprague-Dawley rats. nih.govnih.gov The analytical method involved adding a labeled internal standard solution to the biological samples. nih.gov Following sample pretreatment, which may include enzymatic hydrolysis to measure both free and conjugated metabolites, the extracts are analyzed using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This instrumentation allows for the separation of the analyte from other matrix components and its highly sensitive and specific detection based on its mass-to-charge ratio. The co-eluting this compound provides the basis for accurate quantification.
The results from this research provided concrete quantitative data on TBPA levels following exposure to a BEH-TEBP-containing mixture.
Table 1: Concentration of Tetrabromophthalic Acid (TBPA) in Rat Biological Matrices After Exposure to Uniplex FRP-45
| Biological Matrix | Mean TBPA Concentration (mg/L) |
|---|---|
| Urine | 0.5 |
| Serum | 0.05 |
Data sourced from a study on Sprague-Dawley rats exposed to a 500 mg/Kg body weight dose of Uniplex FRP-45. nih.gov
This data demonstrates the utility of the analytical method, underpinned by the use of this compound, in successfully detecting and quantifying TBPA, thereby enabling the reconstruction of exposure to its parent compound.
Methodological Considerations for Trace Analysis in Human and Animal Biological Samples
The quantitative analysis of environmental contaminants and their metabolites, such as TBPA, in biological samples presents significant analytical challenges. These compounds are often present at trace levels (nanogram per milliliter or lower), requiring highly sensitive and specific analytical methods. mdpi.com Biological matrices like blood, serum, and urine are inherently complex, containing a vast array of proteins, lipids, salts, and other endogenous substances that can interfere with the analysis. mdpi.comjapsonline.com
Several key methodological considerations must be addressed to ensure reliable results:
Sample Preparation: This is a critical step to isolate the analyte of interest from the interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more modern microextraction methods. mdpi.com The goal is to efficiently extract the analyte while minimizing matrix components, a process often referred to as "sample cleanup."
Chromatographic Separation: Techniques like gas chromatography (GC) or liquid chromatography (LC) are used to separate the target analyte from other compounds in the extract before detection. mdpi.com This separation is crucial for reducing signal suppression or enhancement caused by co-eluting matrix components in the detector.
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method for trace analysis due to its high sensitivity and specificity. mdpi.comnih.gov It allows for the unambiguous identification and quantification of the target compound even in a complex sample.
Method Validation: To ensure the accuracy and reliability of the data, the analytical method must be rigorously validated. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Minimizing Contamination: Given the ubiquitous nature of some flame retardants in the environment, stringent measures must be taken to avoid contamination of the sample during collection, storage, and analysis.
The use of an isotopically labeled internal standard like this compound is indispensable in this context, as it helps to correct for variability introduced during these extensive sample preparation and analysis steps.
Establishment of Correlation Models between Parent Compound Exposure and Metabolite Biomarker Levels
A primary goal of biomonitoring is to use the concentration of a biomarker to infer the level of exposure to the original environmental chemical. Establishing a clear and predictable relationship between the parent compound exposure and the resulting metabolite concentration is therefore essential. This allows researchers to use biomarker levels measured in a population to estimate exposure, identify highly exposed individuals, and study potential associations with health outcomes. nih.gov
In the case of TBPA, research has shown it can serve as a biomarker for exposure to BFR mixtures containing BEH-TEBP. nih.gov A study involving rats dosed with the Uniplex FRP-45 mixture demonstrated a strong correlation between the urinary and serum levels of TBPA and another metabolite, 2,3,4,5-tetrabromo benzoic acid (TBBA). nih.gov TBBA is a known metabolite of a different BFR, 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), which was also present in the technical-grade mixture. nih.govnih.gov
The study found a very high correlation between the concentrations of TBBA and TBPA. nih.govnih.gov This strong statistical relationship suggests that the exposure to and metabolism of their respective parent compounds followed similar patterns.
Table 2: Correlation Between Metabolite Concentrations in Rats Exposed to a BFR Mixture
| Metabolites Correlated | Correlation Coefficient (R²) |
|---|---|
| Tetrabromophthalic Acid (TBPA) and Tetrabromobenzoic Acid (TBBA) | 0.92 |
Correlation observed in urine and serum samples of dosed rats. nih.govnih.gov
The high correlation coefficient indicates that measuring one metabolite could potentially predict the level of the other, providing a more comprehensive picture of exposure to the entire flame retardant mixture. nih.gov Such data are the first step in building more complex toxicokinetic models that can quantitatively link specific external exposure doses to internal biomarker concentrations, solidifying the utility of metabolites like TBPA in environmental health and exposure science.
Future Research Directions and Advanced Applications
Integration with Emerging Omics Technologies for Systems-Level Understanding
The integration of Tetrabromophthalic Acid-13C6 with "omics" technologies such as metabolomics, proteomics, and genomics presents a powerful approach for a systems-level understanding of the biological perturbations caused by exposure to tetrabromophthalic acid. As a stable isotope-labeled internal standard, this compound is invaluable for accurate quantification in metabolomic studies, allowing researchers to trace the metabolic fate of the parent compound and identify downstream biochemical alterations with high confidence.
Metabolomic and Proteomic Approaches:
| Technology | Application with this compound | Potential Insights |
| Metabolomics | Use as an internal standard for accurate quantification of endogenous and exogenous metabolites in biological samples (e.g., urine, plasma) following exposure. | Identification of perturbed metabolic pathways, discovery of biomarkers of exposure and effect. |
| Proteomics | While not directly used in protein identification, it is crucial for correlating metabolite levels with changes in the proteome to understand the mechanisms of toxicity. | Elucidation of protein expression changes and post-translational modifications in response to exposure, providing a link between molecular initiating events and adverse outcomes. |
| Genomics/Transcriptomics | Correlating quantified metabolite levels with changes in gene expression to link metabolic disruption with genetic and transcriptomic responses. | Understanding the genetic basis of susceptibility and the molecular mechanisms underlying the toxicological effects of tetrabromophthalic acid. |
By employing this compound, researchers can achieve more reliable and reproducible data in omics studies, which is fundamental for building accurate systems biology models of BFR toxicity. This integrated approach will be instrumental in moving beyond simple exposure assessment to a more holistic understanding of the complex interactions between these environmental contaminants and biological systems.
Development of High-Throughput Screening Methodologies for Environmental Monitoring
The widespread presence of BFRs and their degradation products in various environmental matrices necessitates the development of high-throughput screening (HTS) methodologies for rapid and cost-effective environmental monitoring. The use of this compound as an internal standard is a cornerstone for the development of robust HS methods based on mass spectrometry.
Recent advancements in analytical techniques have paved the way for HTS of BFRs in diverse samples, including water, soil, sediment, and biota. mdpi.com Techniques such as ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) are being optimized for higher sample throughput. accustandard.comresearchgate.net The inclusion of isotopically labeled standards like this compound is critical to correct for matrix effects and variations in instrument response, thereby ensuring data accuracy and comparability across large sample sets.
Key Aspects of HTS Methodologies:
| Parameter | Role of this compound |
| Accuracy and Precision | As an internal standard, it compensates for sample loss during preparation and instrumental variability. |
| Matrix Effect Mitigation | Co-eluting with the native analyte, it helps to normalize the signal suppression or enhancement caused by the sample matrix. |
| Method Validation | Essential for validating the performance of new HTS methods by providing a stable reference point. |
| Inter-laboratory Comparability | Facilitates the standardization of methods across different laboratories, leading to more consistent and reliable monitoring data. |
Future efforts will likely focus on the automation of sample preparation and data analysis pipelines to further increase the throughput and reduce the cost per sample, making large-scale environmental monitoring programs more feasible.
Design and Synthesis of Novel Labeled Analogs for Targeted Research Inquiries
The synthesis of this compound is a foundational step, and the future will see the design and synthesis of a broader range of novel labeled analogs to address more targeted research questions. This includes the synthesis of other stable isotope-labeled (e.g., deuterium) or radio-labeled (e.g., 14C) versions of tetrabromophthalic acid and its metabolites.
The general synthetic route to 13C-labeled carboxylic acids often involves the use of a 13C-labeled cyanide (e.g., K13CN) or other 13C-containing building blocks in a multi-step organic synthesis. researchgate.net For this compound, a plausible route would involve the bromination of a 13C6-labeled phthalic anhydride (B1165640) precursor. The synthesis of tetrabromophthalic anhydride itself is well-established and typically involves the reaction of phthalic anhydride with bromine in the presence of a catalyst. nih.govchemicalbook.com
Potential Novel Labeled Analogs and Their Applications:
| Labeled Analog | Potential Research Application |
| Deuterium-labeled Tetrabromophthalic Acid | Used as an alternative internal standard in mass spectrometry-based methods. |
| 14C-labeled Tetrabromophthalic Acid | Employed in absorption, distribution, metabolism, and excretion (ADME) studies to trace the compound's fate in vivo. |
| 13C-labeled Metabolites of Tetrabromophthalic Acid | To serve as standards for the identification and quantification of metabolic breakdown products. |
| Derivatized Labeled Analogs | To improve analytical sensitivity and chromatographic separation in specific applications. |
The availability of a diverse toolkit of labeled analogs will empower researchers to conduct more sophisticated studies on the biotransformation pathways, toxicokinetics, and mechanisms of action of tetrabromophthalic acid.
Fostering Interdisciplinary Research Collaborations for Comprehensive Environmental and Biological Assessments
Addressing the complex challenges posed by persistent organic pollutants (POPs) like the degradation products of BFRs requires a departure from siloed research efforts. nih.gov Fostering interdisciplinary research collaborations is paramount for conducting comprehensive environmental and biological assessments of compounds like tetrabromophthalic acid. The use of high-quality analytical standards such as this compound is a unifying element in such collaborations, ensuring data integrity across different disciplines.
A successful collaborative framework would bring together experts from various fields to create a holistic picture of the contaminant's lifecycle and impact.
Key Disciplines in Collaborative Research:
| Discipline | Contribution |
| Analytical Chemistry | Development of sensitive and specific methods for the detection and quantification of tetrabromophthalic acid in various matrices using standards like this compound. |
| Environmental Science | Studying the environmental fate, transport, and distribution of the compound in ecosystems. |
| Toxicology | Investigating the adverse health effects in model organisms and human populations. |
| Epidemiology | Assessing the association between exposure to tetrabromophthalic acid and disease outcomes in human populations. nih.gov |
| Computational Modeling | Predicting the environmental behavior and toxicological properties of the compound. |
| Public Health and Policy | Translating research findings into evidence-based policies to mitigate risks. ed.govshiftcollaborative.ca |
Such interdisciplinary collaborations, underpinned by reliable analytical data generated using standards like this compound, are essential for developing effective risk assessment strategies and regulatory frameworks to protect human and environmental health. healthandenvironment.orgnih.gov
Q & A
Basic Research Questions
Q. How is Tetrabromophthalic Acid-13C6 synthesized, and what analytical techniques confirm its isotopic purity?
- Methodology : Synthesis typically involves bromination of phthalic anhydride derivatives with bromine sources under controlled conditions, followed by isotopic labeling using 13C-enriched precursors. Isotopic purity is verified via nuclear magnetic resonance (NMR) to confirm structural integrity and mass spectrometry (MS) to quantify 13C6 incorporation (≥98% purity). For example, high-resolution MS (HRMS) can distinguish isotopic peaks and validate labeling efficiency .
Q. What role does the 13C6 isotopic label play in quantifying Tetrabromophthalic Acid in environmental samples?
- Methodology : The 13C6 label serves as an internal standard in mass spectrometry, correcting for matrix effects and ionization efficiency variations. In ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), co-eluting 13C6-labeled analogs enable precise quantification by comparing analyte-to-internal standard peak area ratios. This approach minimizes false positives/negatives in complex matrices like soil or water .
Q. How do researchers optimize chromatographic separation methods for this compound in complex matrices?
- Methodology : Optimization involves testing reversed-phase columns (e.g., C18), adjusting mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid), and tuning gradient elution profiles. Column temperature (30–40°C) and flow rates (0.3–0.5 mL/min) are critical for resolving this compound from co-extracted interferents. Method validation includes spike-recovery experiments and assessing limits of detection (LODs) below 1 ng/L .
Advanced Research Questions
Q. What metabolic pathways of Tetrabromophthalic Acid can be elucidated using 13C6 labeling, and what experimental models are appropriate?
- Methodology : Stable isotope tracing with this compound in in vitro models (e.g., hepatic microsomes) or aquatic organisms (e.g., zebrafish) tracks metabolite formation via LC-HRMS. Pathways such as debromination, hydroxylation, or glutathione conjugation are identified by monitoring 13C-labeled fragments. Time-course studies and kinetic modeling further quantify metabolic turnover rates .
Q. How can researchers resolve discrepancies in degradation rates of this compound reported in different environmental studies?
- Methodology : Contradictions often arise from variable experimental conditions (e.g., pH, microbial activity). Controlled mesocosm studies with standardized parameters (e.g., OECD 308 guidelines) isolate key degradation drivers. Statistical tools like multivariate regression analyze confounding variables (e.g., organic carbon content), while interlaboratory comparisons validate reproducibility .
Q. What advanced statistical methods are recommended for interpreting dose-response relationships in this compound toxicity studies?
- Methodology : Bayesian hierarchical models account for non-linear responses and heteroscedasticity in toxicity data. For in vivo studies (e.g., rodent models), benchmark dose (BMD) analysis estimates thresholds for adverse effects (e.g., hepatotoxicity). Sensitivity analyses evaluate uncertainty in potency estimates, ensuring robust risk assessments .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
